3,4-O-Isopropylidene 7-Epi Clindamycin is a derivative of clindamycin, an antibiotic used primarily for treating bacterial infections. This compound is recognized for its structural modifications that enhance its pharmacological properties. It is classified within the lincosamide family of antibiotics, which are known for their effectiveness against anaerobic bacteria and certain protozoa.
3,4-O-Isopropylidene 7-Epi Clindamycin is synthesized from clindamycin hydrochloride, which serves as the primary starting material. This compound is often produced in laboratory settings and is available through various chemical suppliers for research and pharmaceutical applications.
The synthesis of 3,4-O-Isopropylidene 7-Epi Clindamycin typically involves several key steps:
The method emphasizes energy efficiency and environmental friendliness, achieving high yields (up to 95%) and purity (over 99%) while minimizing waste products .
The molecular structure of 3,4-O-Isopropylidene 7-Epi Clindamycin features a complex arrangement typical of lincosamides. Key aspects include:
The primary reactions involved in the synthesis of 3,4-O-Isopropylidene 7-Epi Clindamycin include:
These reactions are typically conducted under controlled temperatures (30-50 °C) and involve careful monitoring to ensure optimal yield and purity .
The mechanism of action for 3,4-O-Isopropylidene 7-Epi Clindamycin involves inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking peptide bond formation and ultimately leading to cell death. This action is particularly effective against anaerobic bacteria and certain strains resistant to other antibiotics.
3,4-O-Isopropylidene 7-Epi Clindamycin has significant applications in scientific research, particularly in pharmacology and microbiology. Its use includes:
This compound represents a valuable tool in both clinical settings and laboratory research aimed at combating bacterial infections effectively.
3,4-O-Isopropylidene 7-Epi Clindamycin (CAS 147650-54-2) is a stereochemically modified derivative of the antibiotic clindamycin, characterized by an isopropylidene ketal group at the 3,4-hydroxyl positions and epimerization at the C7 position. Its systematic IUPAC name is (2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide [3] [8]. The molecular formula is C₂₁H₃₇ClN₂O₅S, with a molecular weight of 465.05 g/mol [1] [5]. Alternative nomenclature includes "Isopropylidene Clindamycin" and "Methyl 7-chloro-6,7,8-trideoxy-3,4-O-(1-methylethylidene)-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside" [5] [8]. The compound typically presents as a yellow solid with >95% purity (HPLC) and a melting point of 69–73°C [8]. Its stability requires storage at –20°C under inert conditions [7].
Table 1: Nomenclature Systems for 3,4-O-Isopropylidene 7-Epi Clindamycin
Nomenclature Type | Designation |
---|---|
CAS Number | 147650-54-2 [1] [5] |
IUPAC Name | (2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide [8] |
Semisystematic Name | Methyl 7-chloro-6,7,8-trideoxy-3,4-O-(1-methylethylidene)-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside [1] |
Common Synonyms | Isopropylidene Clindamycin; Clindamycin 3,4-isopropylidene [8] |
The core structural distinction of this compound lies in its C7 epimerization, where the chlorine atom at C7 adopts the R configuration (designated "7-epi"), contrasting with the natural S configuration in clindamycin [6]. The isopropylidene group (a cyclic ketal) bridges the 3,4-hydroxyls on the galacto-octopyranoside ring, imposing conformational rigidity that alters reactivity and solubility [4] [7]. This stereochemical integrity is preserved during synthesis through kinetic control, typically using acidic catalysts like p-toluenesulfonic acid with 2,2-dimethoxypropane [4]. The epimerization equilibrium between clindamycin and its 7-epi form is pH-dependent, favoring the epimer under basic conditions via keto-enol tautomerism at C7-C8 [6] [9]. Analytical differentiation of these epimers requires chiral HPLC or NMR spectroscopy, leveraging distinct chemical shifts near C7 (δ 4.5–5.0 ppm) [6].
Table 2: Stereochemical and Physical Properties of Clindamycin Derivatives
Property | Clindamycin | 7-Epi Clindamycin | 3,4-O-Isopropylidene 7-Epi Clindamycin |
---|---|---|---|
CAS Number | 18323-44-9 [6] | 16684-06-3 [6] | 147650-54-2 [1] |
Molecular Weight | 424.98 g/mol [6] | 424.99 g/mol [6] | 465.05 g/mol [5] |
C7 Configuration | S [6] | R [9] | R [9] |
Key Functional Groups | Free 3,4-OH [4] | Free 3,4-OH [6] | 3,4-O-isopropylidene ketal [7] |
Role | Active antibiotic [2] | Diastereomeric impurity [6] | Synthetic intermediate [4] |
This derivative serves as a crucial intermediate in synthesizing clindamycin phosphate, a clinically significant prodrug. The isopropylidene group blocks the 3,4-hydroxyls, directing phosphorylation exclusively to the C2 hydroxyl during esterification [4]. In the optimized pathway (US5182374A), protected clindamycin reacts with phosphorylating agents like bis(2,2,2-trichloroethyl) phosphochloridate, yielding a crystalline triester phosphate intermediate. Subsequent deprotection with dilute sulfuric acid affords clindamycin phosphate in >90% yield—a significant improvement over older methods (30% yield) [4]. Beyond phosphate synthesis, the ketal’s stability enables derivatization at C7, facilitating analogs for structure-activity relationship (SAR) studies [7]. Regulatory applications include its use as a chromatographic reference standard (e.g., USP/EP) to detect clindamycin impurities or degradation products during quality control [1] [3]. Forced degradation studies leverage this compound to identify epimerization-related instability in formulations [7].
Table 3: Synthetic Applications of 3,4-O-Isopropylidene 7-Epi Clindamycin
Application | Function | Outcome |
---|---|---|
Clindamycin Phosphate Synthesis | C2-selective phosphorylation using phosphochloridates [4] | High-yield (90%) prodrug production; avoids gastrointestinal side effects of oral clindamycin [4] |
Analog Development | Ketal protection enables C7 modification or esterification with fatty acids (e.g., palmitate) [6] | Extended-spectrum derivatives (e.g., clindamycin myristate, heptadecanoate) [6] |
Analytical Standards | HPLC/LC-MS reference for impurity tracking (e.g., EP/ANDA submissions) [1] [3] | Quantification of 7-epi clindamycin and other degradation impurities [2] [7] |
The strategic use of this ketal-protected intermediate underscores its indispensability in antibiotic research and pharmaceutical quality assurance, bridging molecular innovation and regulatory compliance.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4